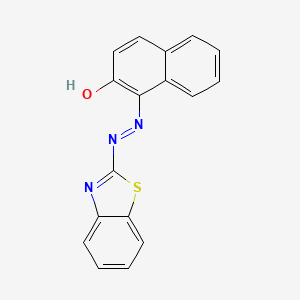

1-(2-Benzothiazolylazo)-2-naphthol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(2-Benzothiazolylazo)-2-naphthol is an organic compound known for its vibrant color and applications in various scientific fields. It is a derivative of naphthol and benzothiazole, which are both aromatic compounds. This compound is often used in analytical chemistry due to its ability to form complexes with metals, making it useful as a reagent in various chemical analyses.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Benzothiazolylazo)-2-naphthol typically involves the diazotization of 2-aminobenzothiazole followed by coupling with 2-naphthol. The reaction conditions usually require an acidic medium, such as hydrochloric acid, and a temperature range of 0-5°C to maintain the stability of the diazonium salt formed during the reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is often purified using recrystallization or chromatography techniques.

Analyse Des Réactions Chimiques

Types of Reactions

1-(2-Benzothiazolylazo)-2-naphthol undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinone derivatives.

Reduction: Reduction reactions can convert the azo group into amines.

Substitution: Electrophilic substitution reactions can occur on the aromatic rings, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are often used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinone derivatives, while reduction can produce amine derivatives.

Applications De Recherche Scientifique

Analytical Chemistry

Metal Ion Detection

One of the primary applications of 1-(2-Benzothiazolylazo)-2-naphthol is in the detection of metal ions. It forms stable complexes with various metals, allowing for sensitive detection methods.

- Copper Detection : A recent study developed an optical sensor utilizing this compound for the quantitative spectrophotometric analysis of copper ions (Cu²⁺). The sensor demonstrated a low detection limit and was effectively used to analyze environmental water samples, showcasing its potential for real-world applications in water quality monitoring .

| Reagent | Measured Signal | Linear Dynamic Range (M) | Detection Limit (M) |

|---|---|---|---|

| This compound | Absorbance | 6.3 × 10⁻⁷ to 1.0 × 10⁻⁴ | 3.3 × 10⁻⁷ |

- Lead Detection : Another study synthesized an ion-selective imprinted polymer based on poly(methacrylic acid) loaded with this compound for the preconcentration and detection of lead ions (Pb²⁺). This method achieved high selectivity and sensitivity, making it suitable for analyzing various samples, including water and food products .

Environmental Applications

Pesticidal Properties

Recent research has explored the use of benzothiazole derivatives, including this compound, in developing novel agrochemicals with pesticidal properties. Compounds derived from this class have shown promising insecticidal activities against pests such as the oriental armyworm and diamondback moth .

- Insecticidal Activity : A series of β-naphthol derivatives containing benzothiazolylamino groups were synthesized and tested for their insecticidal potential. Some compounds exhibited high efficacy at low concentrations, indicating their potential as effective pesticides .

Medicinal Chemistry

Therapeutic Applications

The therapeutic potential of benzothiazole-based compounds, including this compound, has been widely studied. These compounds have been investigated for various biological activities such as anti-inflammatory, antioxidant, and antimicrobial properties.

- Drug Development : Benzothiazole derivatives have been recognized for their roles in developing drugs targeting diseases like cancer and infections. Their ability to interact with biological molecules makes them suitable candidates for further medicinal chemistry research .

Case Study: Optical Sensor Development

In a study published in August 2023, researchers developed an optical sensor using this compound immobilized on agarose membranes for detecting Cu²⁺ ions in environmental samples. The sensor exhibited high sensitivity with a detection limit suitable for practical applications in environmental monitoring .

Case Study: Pesticide Efficacy

Another significant study focused on synthesizing novel benzothiazole derivatives with insecticidal properties. The research demonstrated that specific compounds derived from this compound showed effective mortality rates against agricultural pests, paving the way for new pesticide formulations .

Mécanisme D'action

The mechanism of action of 1-(2-Benzothiazolylazo)-2-naphthol involves its ability to form stable complexes with metal ions. This property is exploited in analytical chemistry for the detection of specific metals. The compound’s azo group can also undergo various chemical transformations, contributing to its versatility in different applications.

Comparaison Avec Des Composés Similaires

Similar Compounds

2-Naphthalenol, 1-(phenylazo)-: Another azo compound with similar applications in analytical chemistry.

2-Naphthalenol, 1-(4-nitrophenylazo)-: Known for its use in dye production.

2-Naphthalenol, 1-(2-pyridylazo)-: Used in complexometric titrations.

Uniqueness

1-(2-Benzothiazolylazo)-2-naphthol stands out due to its specific structure, which combines the properties of naphthol and benzothiazole. This unique combination enhances its ability to form stable complexes with metal ions, making it particularly useful in analytical applications.

Propriétés

Numéro CAS |

3012-50-8 |

|---|---|

Formule moléculaire |

C17H11N3OS |

Poids moléculaire |

305.4 g/mol |

Nom IUPAC |

1-(1,3-benzothiazol-2-yldiazenyl)naphthalen-2-ol |

InChI |

InChI=1S/C17H11N3OS/c21-14-10-9-11-5-1-2-6-12(11)16(14)19-20-17-18-13-7-3-4-8-15(13)22-17/h1-10,21H |

Clé InChI |

NXFVJTJWPUVTKK-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C=CC(=C2N=NC3=NC4=CC=CC=C4S3)O |

SMILES canonique |

C1=CC=C2C(=C1)C=CC(=C2N=NC3=NC4=CC=CC=C4S3)O |

Key on ui other cas no. |

3012-50-8 |

Synonymes |

1-2-(benzothiazolylazo)-2-naphthol 2-(2-hydroxy-1-naphthylazo)benzothiazole BTAN |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.